molecular formula C4H5F2N3 B13472092 3-Azido-1,1-difluorocyclobutane

3-Azido-1,1-difluorocyclobutane

Katalognummer: B13472092
Molekulargewicht: 133.10 g/mol
InChI-Schlüssel: HHRUPMNOQOQREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azido-1,1-difluorocyclobutane is a chemical compound with the molecular formula C4H5F2N3. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a cyclobutane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,1-difluorocyclobutane typically involves the introduction of the azido group to a difluorocyclobutane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the difluorocyclobutane is replaced by an azido group. This can be achieved using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azido-1,1-difluorocyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Azido-1,1-difluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Azido-1,1-difluorocyclobutane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Azido-1,1-difluorocyclobutane is unique due to the presence of both the azido and difluorocyclobutane moieties. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry .

Eigenschaften

Molekularformel

C4H5F2N3

Molekulargewicht

133.10 g/mol

IUPAC-Name

3-azido-1,1-difluorocyclobutane

InChI

InChI=1S/C4H5F2N3/c5-4(6)1-3(2-4)8-9-7/h3H,1-2H2

InChI-Schlüssel

HHRUPMNOQOQREU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.